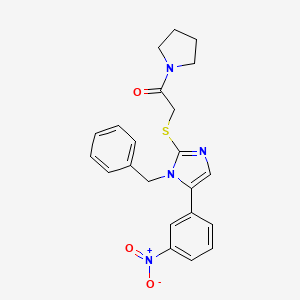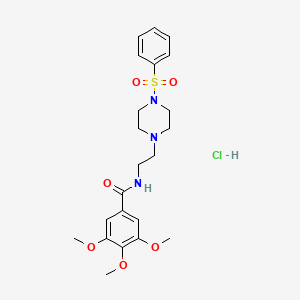![molecular formula C16H12BrF3N2O2S B2528265 (5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851806-59-2](/img/structure/B2528265.png)
(5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various bromofuran derivatives has been explored in the provided studies. In one approach, 5-bromosalicylaldehyde was reacted with a mesityl-methyl-cyclobutane derivative and potassium carbonate to yield (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone, which was then further reacted with thiosemicarbazide to produce a ketonethiosemicarbazone compound . Another study reported the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone through the reaction of 4-bromophenol with benzoyl chloride, with the structure confirmed by X-ray crystallography . Additionally, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with various bromoalkanes was performed in methanol with sodium hydroxide, leading to a series of new compounds with confirmed structures via NMR spectroscopy and elemental analysis .
Molecular Structure Analysis
The crystal structure of the synthesized (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell dimensions and space group P2(1)/c. The crystallographic data provided detailed information about the molecular geometry, including bond angles and distances .
Chemical Reactions Analysis
The studies demonstrate the use of nucleophilic substitution reactions in the synthesis of bromofuran derivatives. The reactivity of the bromofuran moiety allows for the introduction of various substituents, leading to a diverse range of compounds. The reaction conditions, such as the use of sodium hydroxide in methanol, were crucial for the successful alkylation of the triazole-thiol compound .
Physical and Chemical Properties Analysis
The physicochemical properties of the new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols were investigated, with high yields reported for the synthesized compounds. The antibacterial activity of these compounds was also evaluated, showing that they could compete with kanamycin, a broad-spectrum antibiotic. This suggests potential applications of these compounds in combating multi-resistant strains of microorganisms . The study involving ketonethiosemicarbazone revealed significant changes in serum vitamin and selenium levels, as well as increased malondialdehyde, indicating induced stress and free radical production in rats .
Relevant Case Studies
The case study involving the administration of ketonethiosemicarbazone to rats demonstrated the biological impact of bromofuran derivatives. The compound induced oxidative stress, as evidenced by the altered levels of vitamins, selenium, and malondialdehyde in the serum of treated rats compared to the control group . This study provides insight into the potential physiological effects of bromofuran compounds and underscores the importance of evaluating the biological activities of newly synthesized chemicals.
科学的研究の応用
Synthesis and Structural Studies
A study focused on the synthesis of heterocyclic compounds similar to (5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, employing microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This research highlights the potential for efficient synthesis of such compounds, which could be relevant for various scientific applications (Moreno-Fuquen et al., 2019).
Another study explored the physicochemical properties of new S-derivatives of similar compounds, focusing on their synthesis and the investigation of their antibacterial activity against a range of microorganisms. This research contributes to understanding the biological applications of these compounds (Author Not Available, 2020).
Cytotoxicity and Antimicrobial Studies
Research on 2-aroylbenzofuran-3-ols, closely related to the compound of interest, involved synthesis and in vitro cytotoxicity testing on human cancer cell lines. This study underscores the potential use of such compounds in cancer research and therapy (Công et al., 2020).
A study on derivatives of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, which share a similar structural framework, examined their antimicrobial, antioxidant, and docking properties, indicating potential applications in addressing microbial infections and oxidative stress (Rashmi et al., 2014).
Synthesis and Antiviral Activity
The synthesis of novel pyrazoline derivatives, including compounds structurally similar to (5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, was explored, showcasing their potential as anti-inflammatory and antibacterial agents. This indicates possible applications in pharmaceutical research and development (Ravula et al., 2016).
Research on benzofuran-based 1,2,3-triazoles, which are structurally related, focused on their synthesis and antimicrobial activity. This highlights potential applications in developing new antimicrobial agents (Sunitha et al., 2017).
特性
IUPAC Name |
(5-bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N2O2S/c17-13-6-5-12(24-13)14(23)22-8-7-21-15(22)25-9-10-1-3-11(4-2-10)16(18,19)20/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFDKSWNOOHLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(4-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2528185.png)



![2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2528193.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2528195.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B2528197.png)


![N-(2,5-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2528202.png)
![1-(3,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2528203.png)
![N-[(4-fluorophenyl)methyl]-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2528204.png)
